molecular formula C12H16ClN B12049739 (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine

Cat. No.: B12049739
M. Wt: 209.71 g/mol
InChI Key: KLLJRHWVXBUIJY-CSKARUKUSA-N
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Description

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is an organic compound that features a chloro-substituted butenyl group attached to a phenyl-ethyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine typically involves the reaction of (3-chloro-but-2-enyl) chloride with (1-phenyl-ethyl)-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of butenyl-phenyl-ethyl-amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, potassium carbonate, or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of butenyl-phenyl-ethyl-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be used in biochemical studies to investigate the effects of chloro-substituted amines on biological systems.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the amine group can act as a nucleophile, facilitating various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Similar Compounds:

  • (3-Chloro-but-2-enyl)-malonic acid diethyl ester
  • Bis-(3-chloro-but-2-enyl)-aminehydrochloride
  • (3-Chloro-but-2-enyl)-succinic acid dibutyl ester

Uniqueness: this compound is unique due to its specific structural features, such as the combination of a chloro-substituted butenyl group with a phenyl-ethyl amine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine

InChI

InChI=1S/C12H16ClN/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12/h3-8,11,14H,9H2,1-2H3/b10-8+

InChI Key

KLLJRHWVXBUIJY-CSKARUKUSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC/C=C(\C)/Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C(C)Cl

Origin of Product

United States

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